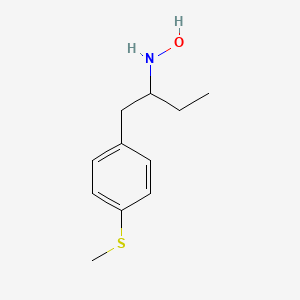
2-N-Hydroxyamino-1-(4-ethylthiophenyl)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-Hydroxyamino-1-(4-ethylthiophenyl)propane is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydroxyamino group attached to a propane backbone, with an ethylthiophenyl substituent. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Hydroxyamino-1-(4-ethylthiophenyl)propane can be achieved through several methods. One common approach involves the transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity, allowing for the production of enantiopure amines with high enantioselectivity and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and transaminases in industrial settings allows for the efficient production of this compound, minimizing waste and reducing the environmental impact of the synthesis process.
化学反応の分析
反応の種類
2-N-ヒドロキシアミノ-1-(4-エチルチオフェニル)プロパンは、次のような様々な種類の化学反応を起こします。
酸化: ヒドロキシアミノ基は、ニトロソまたはニトロ誘導体を生成するために酸化される可能性があります。
還元: この化合物は、アミンまたは他の還元された誘導体を生成するために還元される可能性があります。
置換: エチルチオフェニル基は、置換反応を起こすことができ、様々な置換された誘導体を生成します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 置換反応には、通常、適切な条件下でハロゲン化剤または求核剤を使用します。
主な生成物
これらの反応から生成される主な生成物には、ニトロソおよびニトロ誘導体(酸化から)、アミン(還元から)、および様々な置換された誘導体(置換から)があります。
4. 科学研究における用途
2-N-ヒドロキシアミノ-1-(4-エチルチオフェニル)プロパンは、次のような幅広い科学研究の用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および様々な化学反応における試薬として使用されます。
生物学: 酵素や受容体との相互作用など、生物系への潜在的な影響について研究されています。
医学: 薬剤化合物の合成のための前駆体としての役割など、潜在的な治療的用途について調査されています。
産業: 特殊化学品の製造に、および他の貴重な化合物の合成における中間体として使用されます。
科学的研究の応用
2-N-Hydroxyamino-1-(4-ethylthiophenyl)propane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
2-N-ヒドロキシアミノ-1-(4-エチルチオフェニル)プロパンの作用機序は、生物系内の分子標的および経路との相互作用を伴います。 この化合物は、セロトニンの他のセロトニン作動性系受容体への利用可能性の調節を媒介する上で重要な役割を果たすことが知られています 。これは、セロトニンの作用を終了させ、ナトリウム依存的にリサイクルすることで、セロトニン作動性シグナル伝達と神経伝達に影響を与えます。
6. 類似化合物の比較
類似化合物
- 2-N-ヒドロキシアミノ-1-(4-エチルチオフェニル)ブタン
- 2-N-ヒドロキシアミノ-1-メチル-6-フェニルイミダゾ[4,5-b]ピリジン
独自性
2-N-ヒドロキシアミノ-1-(4-エチルチオフェニル)プロパンは、その特定の構造により、様々な化学反応に関与し、生物系と異なる方法で相互作用することができるため、独自です。そのヒドロキシアミノ基とエチルチオフェニル置換基は、他の類似化合物とは異なる独自の特性を与え、研究および産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 2-N-Hydroxyamino-1-(4-ethylthiophenyl)butane
- 2-N-Hydroxyamino-1-methyl-6-phenylimidazo [4,5-b]pyridine
Uniqueness
2-N-Hydroxyamino-1-(4-ethylthiophenyl)propane is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its hydroxyamino group and ethylthiophenyl substituent confer unique properties that differentiate it from other similar compounds, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H17NOS |
|---|---|
分子量 |
211.33 g/mol |
IUPAC名 |
N-[1-(4-ethylsulfanylphenyl)propan-2-yl]hydroxylamine |
InChI |
InChI=1S/C11H17NOS/c1-3-14-11-6-4-10(5-7-11)8-9(2)12-13/h4-7,9,12-13H,3,8H2,1-2H3 |
InChIキー |
JDIRZPZVUPWDQO-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC=C(C=C1)CC(C)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


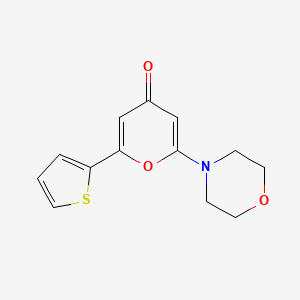
![2-methyl-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B10841955.png)
![2-m-Tolyl-1H-[1,8]naphthyridin-4-one](/img/structure/B10841960.png)

![N,N-dimethyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine](/img/structure/B10841984.png)
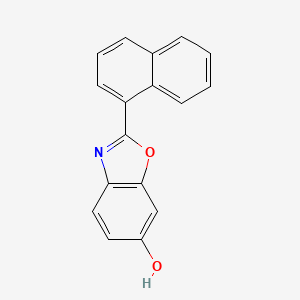
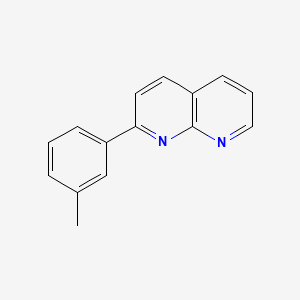
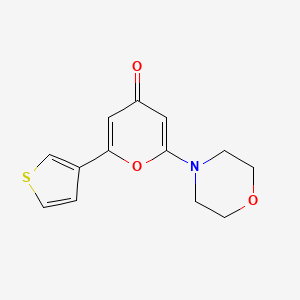

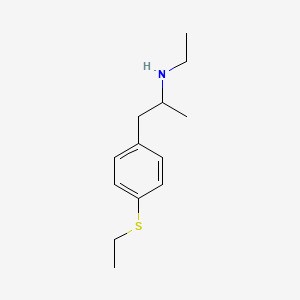

![2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one](/img/structure/B10842028.png)
